- Indazole derivative as kinase inhibitor useful in treatment of cancer and its preparation, China, , ,
Cas no 937049-58-6 (6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole)

937049-58-6 structure
Nome del prodotto:6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Numero CAS:937049-58-6
MF:C13H17BN2O2
MW:244.097283124924
MDL:MFCD07368067
CID:823364
PubChem ID:44119250
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1H-Indazole-6-boronic acid pinacol ester
- 1H-Indazole, 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- 6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole
- 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
- Indazole-6-boronic acid pinacol ester
- 1H-?Indazole, 6-?(4,?4,?5,?5-?tetramethyl-?1,?3,?2-?dioxaborolan-?2-?yl)?-
- 1H-Indazole-6-Boronic Acid, Pinacol Ester
- 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
- 1H-Indazole, 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- YDWZPHAJTNZBEG-UHFFFAOYSA-N
- BCP13850
- 6-Indazoleboronic acid pinacol ester
- STL55453
- 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (ACI)
- MFCD07368067
- 6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2H-indazole
- J-518016
- BBL100744
- DB-013984
- 1H-Indazole,6-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-
- 1788080-05-6
- STL554538
- CS-W006637
- 937049-58-6
- AKOS005255609
- DS-17001
- 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole
- Z3225947006
- DTXSID501006636
- EN300-1068267
- 1H-Indazole-6-boronic acid pinacol ester, >=95%
- DB-155757
- SCHEMBL1318307
- AC-29518
- SY006463
- PB27772
-
- MDL: MFCD07368067
- Inchi: 1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-6-5-9-8-15-16-11(9)7-10/h5-8H,1-4H3,(H,15,16)
- Chiave InChI: YDWZPHAJTNZBEG-UHFFFAOYSA-N
- Sorrisi: N1NC2C(=CC=C(B3OC(C)(C)C(C)(C)O3)C=2)C=1
Proprietà calcolate
- Massa esatta: 244.13800
- Massa monoisotopica: 244.1383080g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 18
- Conta legami ruotabili: 1
- Complessità: 319
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 47.1
Proprietà sperimentali
- Densità: 1.15±0.1 g/cm3 (20 ºC 760 Torr),
- Punto di fusione: 134-139 °C
- Punto di ebollizione: 404.1℃ at 760 mmHg
- Punto di infiammabilità: 198.2℃
- PSA: 47.14000
- LogP: 1.86210
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H302-H315-H319-H335
- Dichiarazione di avvertimento: P261-P305+P351+P338
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Condizioni di conservazione:Inert atmosphere,2-8°C(BD164851)
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Dati doganali
- CODICE SA:2934999090
- Dati doganali:
Codice doganale cinese:
2934999090Panoramica:
293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Ambeed | A222204-1g |
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |
937049-58-6 | 98% | 1g |
$16.0 | 2025-02-24 | |
ChemScence | CS-W006637-1g |
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |
937049-58-6 | ≥98.0% | 1g |
$52.0 | 2022-04-26 | |
eNovation Chemicals LLC | D409625-50g |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |
937049-58-6 | 95% | 50g |
$1040 | 2024-05-24 | |
eNovation Chemicals LLC | D409625-1kg |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |
937049-58-6 | 95% | 1kg |
$10080 | 2024-05-24 | |
eNovation Chemicals LLC | D494026-10G |
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |
937049-58-6 | 97% | 10g |
$185 | 2024-05-23 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T24560-250mg |
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |
937049-58-6 | 98% | 250mg |
¥399.0 | 2023-09-06 | |
eNovation Chemicals LLC | D409625-500g |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |
937049-58-6 | 95% | 500g |
$5600 | 2024-05-24 | |
TRC | I509033-500mg |
Indazole-6-boronic acid pinacol ester |
937049-58-6 | 500mg |
$87.00 | 2023-05-18 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BV884-200mg |
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |
937049-58-6 | 98% | 200mg |
136.0CNY | 2021-08-04 | |
eNovation Chemicals LLC | Y1125456-5g |
1H-Indazole-6-boronic acid pinacol ester |
937049-58-6 | 95% | 5g |
$215 | 2024-07-28 |
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 8 h, rt → 90 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 12 h, 130 °C
Riferimento
- Organic light-emitting device, European Patent Organization, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 3 h, 145 °C
Riferimento
- Hit-to-Lead Optimization of Benzoxazepinoindazoles As Human African Trypanosomiasis TherapeuticsJournal of Medicinal Chemistry, 2020, 63(5), 2527-2546,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 12 h, 130 °C
Riferimento
- Preparation of carbazoles for organic electroluminescent element, Korea, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 16 h, rt → 80 °C
Riferimento
- Preparation of triazine benzimidazole compounds as antitumor agents, World Intellectual Property Organization, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; 6 h, 80 °C
Riferimento
- Discovery of 5-Azaindazole (GNE-955) as a Potent Pan-Pim Inhibitor with Optimized BioavailabilityJournal of Medicinal Chemistry, 2017, 60(10), 4458-4473,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ; 15 h, 100 °C
Riferimento
- Preparation of 3-substituted indole derivatives for the treatment of HIV, depression and obesity, World Intellectual Property Organization, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; overnight, rt → 90 °C
Riferimento
- Preparation of amine heterocyclic compound as PIM kinase inhibitor and its application, China, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; overnight, 90 °C
Riferimento
- Preparation of aminopyrimidines as heparan sulfate biosynthesis inhibitors for the treatment of diseases, World Intellectual Property Organization, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 12 h, 130 °C
Riferimento
- Preparation of pyrazolo-carbazole compounds as organic electroluminescent device materials, Korea, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; rt → 95 °C; 20 h, 95 °C
Riferimento
- Compound used as SHP2 inhibitor and use thereof, World Intellectual Property Organization, , ,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ; overnight, 100 °C
Riferimento
- Preparation of indazolylpyridone derivatives and their use as MNK1/MNK2 kinase inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,2-Dimethoxyethane ; 18 h, rt → 85 °C; 85 °C → rt
Riferimento
- Preparation of pyrrolo[2,1-f][1,2,4]triazin-4-ylamines as IGF-1R kinase inhibitors for the treatment of cancer and other hyperproliferative diseases, World Intellectual Property Organization, , ,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethyl sulfoxide ; rt → 90 °C; 16 h, 90 °C
Riferimento
- Preparation of heterocyclic compound as Syk and/or Syk-HDAC dual inhibitor, World Intellectual Property Organization, , ,
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; overnight, 100 °C
Riferimento
- Preparation of compounds with AMPK agonistic activity and prodrugs thereof and their application in medicine, China, , ,
Metodo di produzione 16
Condizioni di reazione
1.1 Catalysts: Dichlorobis(triphenylphosphine)palladium
Riferimento
- Preparation of pyridopyrazines as anticancer agents, World Intellectual Property Organization, , ,
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Raw materials
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Preparation Products
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Letteratura correlata
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
937049-58-6 (6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole) Prodotti correlati
- 862723-42-0(5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole)
- 885618-33-7(4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-indazole)
- 915411-02-8(7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole)
- 1807170-48-4(4-Aminomethyl-3-cyano-2-methoxybenzoic acid)
- 1261643-97-3(4'-Bromo-3'-chloro-5'-(trifluoromethyl)acetophenone)
- 2138233-35-7(1-Benzyl-5-cyclobutylpyrrolidin-3-one)
- 934524-10-4(2,4-dichloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine)
- 1803895-73-9(2-Bromo-1-(3-(difluoromethoxy)-4-nitrophenyl)propan-1-one)
- 397279-70-8(1-(2-benzoyl-4-bromophenyl)-3-(2,5-dichlorothiophene-3-carbonyl)thiourea)
- 2680665-94-3(5-chloro-2-2,2,2-trifluoro-N-(2-phenylethyl)acetamidopyrimidine-4-carboxylic acid)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:937049-58-6)6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Purezza:99%
Quantità:25g
Prezzo ($):268.0